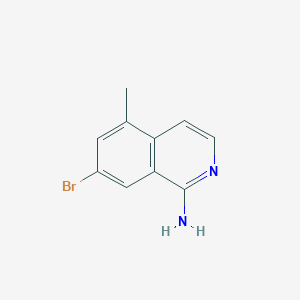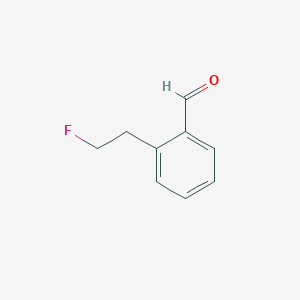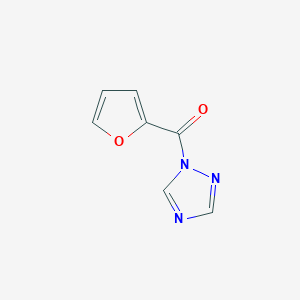
4,5-Dibromo-2-iodotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5Br2I It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 4 and 5 positions and an iodine atom at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-iodotoluene using bromine or brominating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available toluene. The process includes iodination followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of solvents to manage the reactivity of the halogens.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted toluenes can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Applications De Recherche Scientifique
Chemistry: 4,5-Dibromo-2-iodotoluene is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and in the development of new materials.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-iodotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and iodine atoms increase the reactivity of the compound, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
- 4,5-Dibromo-2-chlorotoluene
- 4,5-Dibromo-2-fluorotoluene
- 4,5-Dibromo-2-methyltoluene
Comparison: 4,5-Dibromo-2-iodotoluene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated toluenes. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and the types of reactions it undergoes. This makes this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5Br2I |
|---|---|
Poids moléculaire |
375.83 g/mol |
Nom IUPAC |
1,2-dibromo-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
Clé InChI |
PXVCIVRAQZUPMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)

![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)







![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

